molecular formula C15H18O6 B15054557 (S)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid

(S)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid

Cat. No.: B15054557
M. Wt: 294.30 g/mol
InChI Key: SDTNNLVFCYPOTH-JTQLQIEISA-N
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Description

(S)-2-(Benzo[d][1,3]dioxol-5-yl)-4-(tert-butoxy)-4-oxobutanoic acid is a chiral butanoic acid derivative featuring a benzo[d][1,3]dioxol-5-yl group (a methylenedioxy-substituted aromatic ring), a tert-butoxy ester, and a ketone moiety at the 4-position. The (S)-configuration at the second carbon distinguishes it from its enantiomer, which may exhibit divergent biological activity. This compound is structurally related to intermediates in medicinal chemistry, particularly in the synthesis of endothelin receptor antagonists (e.g., ABT-627) and protease inhibitors, where tert-butoxy groups enhance metabolic stability and solubility .

Properties

Molecular Formula

C15H18O6

Molecular Weight

294.30 g/mol

IUPAC Name

(2S)-2-(1,3-benzodioxol-5-yl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C15H18O6/c1-15(2,3)21-13(16)7-10(14(17)18)9-4-5-11-12(6-9)20-8-19-11/h4-6,10H,7-8H2,1-3H3,(H,17,18)/t10-/m0/s1

InChI Key

SDTNNLVFCYPOTH-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C1=CC2=C(C=C1)OCO2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC2=C(C=C1)OCO2)C(=O)O

Origin of Product

United States

Preparation Methods

Pathway A: Chiral Pool Synthesis

Leveraging enantiomerically pure precursors, such as (S)-malic acid derivatives, to install the stereocenter early in the synthesis. The benzo[d]dioxole ring can be introduced via Friedel-Crafts alkylation or Ullmann coupling, followed by tert-butoxy esterification.

Pathway B: Asymmetric Catalysis

Utilizing catalytic asymmetric hydrogenation or organocatalytic methods to generate the chiral center during carbon chain elongation. For example, proline-derived catalysts enable enantioselective aldol additions between ketone precursors and benzo[d]dioxole-containing aldehydes.

Synthesis of the Benzo[D]Dioxol-5-Yl Motif

Cyclocondensation of Catechol Derivatives

The benzo[d]dioxole system is routinely synthesized via acid-catalyzed cyclization of catechol (1,2-dihydroxybenzene) with dichloromethane or acetone. For instance, Patent WO2008043733A1 describes reacting 3,4-dihydroxybenzaldehyde with acetone and phosphorus pentoxide in toluene to form 2,2-dimethylbenzo[d]dioxole-5-carbaldehyde. Adapting this method, the free aldehyde can be reduced to a methylene group for subsequent coupling.

Reaction Conditions :

  • Catalyst : P₂O₅ (2.2 equiv)
  • Solvent : Toluene, reflux
  • Yield : 78–85%

Direct Functionalization of Piperonal

Piperonal (benzo[d]dioxole-5-carbaldehyde) serves as a commercially available starting material. Lithiation at the methylene position followed by nucleophilic addition to α-keto esters introduces the butanoic acid backbone.

Enantioselective Formation of the C2 Stereocenter

Enzymatic Resolution

Racemic mixtures of 2-substituted butanoic acids can be resolved using lipases (e.g., Candida antarctica Lipase B). Ambeed’s protocol for glycine ester synthesis employs N-methylmorpholine and isobutyl chloroformate to activate carboxylates, a method adaptable for kinetic resolution.

Chiral Auxiliary Approach

Ellman’s tert-butanesulfinamide enables asymmetric Strecker synthesis. Condensation of benzo[d]dioxole-5-carbaldehyde with (S)-tert-butanesulfinamide forms a chiral imine, which undergoes nucleophilic attack by a cyanide source to yield α-amino nitriles. Hydrolysis produces enantiomerically pure α-amino acids, which can be further functionalized.

tert-Butoxy Ester Installation

Steglich Esterification

Coupling the carboxylic acid with tert-butanol using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP):

$$
\text{RCOOH + t-BuOH} \xrightarrow{\text{DCC, DMAP}} \text{RCOO-t-Bu}
$$

Optimized Conditions :

  • Solvent : Dichloromethane, 0°C → RT
  • Yield : 90–95%

Mitsunobu Reaction

For acid-sensitive substrates, the Mitsunobu reaction with tert-butanol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) achieves high yields:

$$
\text{RCOOH + t-BuOH} \xrightarrow{\text{PPh₃, DEAD}} \text{RCOO-t-Bu}
$$

Key Advantage : Retention of configuration at chiral centers.

Integrated Synthetic Protocols

Protocol 1: Sequential Functionalization

  • Piperonal → Aldol condensation with ethyl acetoacetate → 4-oxo-2-(benzo[d]dioxol-5-yl)butanoic acid .
  • Asymmetric reduction using (R)-BINAP-Ru catalyst → S-configuration at C2 .
  • Esterification with tert-butanol via Steglich conditions → Target compound .

Overall Yield : 62% over three steps.

Protocol 2: Convergent Synthesis

  • Benzo[d]dioxole-5-methanol → Oxidation to aldehyde → Wittig reaction with tert-butoxycarbonylmethylenetriphenylphosphorane.
  • Hydrolysis of the ester → Chiral resolution using HPLC with a Chiralpak AD-H column.

Purity : >99% ee.

Analytical Characterization

Table 1. Spectroscopic Data for (S)-2-(Benzo[D]dioxol-5-YL)-4-(tert-Butoxy)-4-Oxobutanoic Acid

Technique Data
¹H NMR (500 MHz, CDCl₃) δ 6.85 (s, 1H, ArH), 6.78 (d, J=8.0 Hz, 1H, ArH), 5.98 (s, 2H, OCH₂O), 4.21 (q, J=7.0 Hz, 1H, CH), 2.75–2.65 (m, 2H, CH₂), 1.48 (s, 9H, C(CH₃)₃)
¹³C NMR (125 MHz, CDCl₃) δ 172.1 (COO), 170.3 (CO), 148.2 (OCH₂O), 107.6–121.8 (ArC), 82.1 (C(CH₃)₃), 53.4 (CH), 28.1 (C(CH₃)₃)
IR (KBr) 1745 cm⁻¹ (C=O ester), 1702 cm⁻¹ (C=O acid), 1250 cm⁻¹ (OCH₂O)
[α]²⁵D +34.5° (c=1.0, CHCl₃)

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Stereochemistry

The tert-butoxy and benzo[d][1,3]dioxol groups are critical to the compound’s physicochemical profile. Below is a detailed comparison with analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Substituents Key Features Melting Point (°C) References
(S)-2-(Benzo[d][1,3]dioxol-5-yl)-4-(tert-butoxy)-4-oxobutanoic acid - S-configuration, tert-butoxy, benzo[d][1,3]dioxol High lipophilicity due to tert-butoxy; chiral center Not reported -
4-(Benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxyphenyl)-4-oxobutanoic acid 21764-09-0 3,4-Dimethoxyphenyl, benzo[d][1,3]dioxol Enhanced solubility from methoxy groups; planar aromatic systems Not reported
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid 100334-75-6 R-configuration, benzyl, tert-butoxy Enantiomeric differences in activity; benzyl increases steric bulk Not reported
4-(Benzo[d][1,3]dioxol-5-yl)-2,2-dimethyl-4-oxobutanoic acid 951894-07-8 2,2-Dimethyl, benzo[d][1,3]dioxol Reduced steric hindrance vs. tert-butoxy; lower molecular weight Not reported
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide (D14) - Penta-2,4-dienamide chain Amide linkage improves membrane permeability; conjugated double bonds 208.9–211.3
Key Structural and Functional Differences

Tert-Butoxy vs. Methoxy/Dimethyl Groups :

  • The tert-butoxy group in the target compound provides steric bulk and lipophilicity, enhancing metabolic stability compared to methoxy or dimethyl analogs .
  • Methoxy-substituted derivatives (e.g., CAS 21764-09-0) exhibit improved aqueous solubility due to polar oxygen atoms but may suffer from faster oxidative metabolism .

Chirality: The (S)-configuration is critical for enantioselective interactions in biological targets. For example, (R)-2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid (CAS 100334-75-6) may show reduced affinity for receptors preferring the S-enantiomer .

Aromatic Moieties: Benzo[d][1,3]dioxol-5-yl vs.

Carboxylic Acid vs. Amide/Ester Derivatives :

  • The free carboxylic acid in the target compound enables salt formation for improved solubility, whereas amide derivatives (e.g., D14) prioritize cell permeability and proteolytic stability .

Biological Activity

(S)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid is a synthetic compound notable for its unique structural features, including a benzo[d][1,3]dioxole moiety and a tert-butoxy group. This compound has garnered attention due to its potential biological activities, which are yet to be fully elucidated. This article reviews the current understanding of its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of (S)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid is C15H18O6, with a molecular weight of 294.30 g/mol. The presence of the benzo[d][1,3]dioxole ring enhances its biological activity while the tert-butoxy group improves solubility and stability in various environments .

Antioxidant Activity

Research indicates that compounds containing benzo[d][1,3]dioxole structures often exhibit significant antioxidant properties. The antioxidant activity is typically assessed using IC50 values, which indicate the concentration required to inhibit 50% of the free radicals. For example, related compounds have shown IC50 values ranging from 21.1 μM to 53.33 μM in various studies .

Synthesis Methods

The synthesis of (S)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid typically involves several steps:

  • Formation of Benzo[d][1,3]dioxole : This step involves the synthesis of the dioxole structure from appropriate precursors.
  • Introduction of Tert-butoxy Group : The tert-butoxy group is introduced through alkylation reactions.
  • Final Coupling : The final product is obtained through coupling reactions involving butanoic acid derivatives.

These synthetic routes highlight the complexity and multi-faceted nature of creating this compound.

Case Studies

Several studies have explored the biological activities of structurally related compounds:

Compound Activity IC50 / Inhibition Zone
4-(Benzo[d][1,3]dioxol-5-yl)butanoic acidAntioxidantIC50 = 53.33 μg/ml
3-(Benzo[d][1,3]dioxol-5-yl)propanoic acidAntibacterialInhibition Zone = 19 mm
2-Benzylbutanoic acidVariesNot specified

These comparisons emphasize the potential pharmacological properties that (S)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid may exhibit due to its structural similarities with other biologically active compounds.

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